Ethyl 1,4-diazabicyclo[3.2.1]octane-4-carboxylate
Description
Ethyl 1,4-diazabicyclo[3.2.1]octane-4-carboxylate is a bicyclic amine derivative characterized by a fused 6-membered and 5-membered ring system containing two nitrogen atoms at positions 1 and 2. This compound belongs to the diazabicycloalkane family, which is structurally related to the TAN1251 alkaloids . Its bicyclic framework imparts unique steric and electronic properties, making it valuable in medicinal chemistry as a precursor for nicotinic acetylcholine receptor (nAChR) ligands. The ethyl carboxylate substituent at position 4 enhances solubility and modulates reactivity, facilitating its use in diverse synthetic pathways .
Properties
CAS No. |
784083-82-5 |
|---|---|
Molecular Formula |
C9H16N2O2 |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
ethyl 1,4-diazabicyclo[3.2.1]octane-4-carboxylate |
InChI |
InChI=1S/C9H16N2O2/c1-2-13-9(12)11-6-5-10-4-3-8(11)7-10/h8H,2-7H2,1H3 |
InChI Key |
STABTCVRLBWOIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN2CCC1C2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves constructing the bicyclic diazabicyclo scaffold followed by introduction of the carboxylate ester group at the 4-position. Two main approaches have been reported:
- Cycloaddition-based approaches that generate the bicyclic core via 1,3-dipolar cycloaddition reactions.
- Stepwise functional group transformations starting from known diazabicyclo precursors, involving protection, substitution, and esterification steps.
Stepwise Synthesis from Diazabicyclo Precursors
Another well-documented synthetic route involves modification of preformed diazabicyclo compounds through protection, substitution, and esterification steps:
- Starting from known diazabicyclo[3.2.1]octane precursors, the nitrogen atoms can be selectively protected using groups such as methyl chloroformate.
- Subsequent catalytic hydrogenation (e.g., Pd/C) removes protecting groups like benzyl.
- Hydroxyl groups at the 4-position can be substituted with carboxylate esters through reactions involving activating agents and nucleophilic substitution.
- The final esterification step introduces the ethyl carboxylate moiety at the 4-position, yielding this compound or its derivatives.
Intramolecular Urea Formation and Functional Group Transformations
A patented process describes a multistep synthesis of optically active diazabicyclooctane derivatives structurally related to this compound:
- The process starts from a benzyloxycarbonyl-protected intermediate.
- Steps include trifluoroacetylation of nitrogen atoms, substitution of hydroxyl groups with benzyloxyamine, detrifluoroacetylation, and intramolecular urea formation.
- Subsequent steps involve ester cleavage, salt formation, acid treatment, carbamoylation, and esterification to yield the target bicyclic carboxylate esters.
- This method is industrially viable, providing high yield and optical purity.
- Solvents such as dichloromethane, toluene, ethyl acetate, and tetrahydrofuran are commonly employed in these transformations.
Comparative Summary Table of Preparation Methods
Research Results and Observations
- The cycloaddition approach yields bicyclic esters with defined stereochemistry, confirmed by nuclear magnetic resonance and computational studies.
- Protection and substitution strategies enable the synthesis of both methyl and ethyl esters of diazabicyclo[3.2.1]octane derivatives, facilitating further functionalization.
- Patented processes emphasize the importance of intramolecular urea formation in stabilizing the bicyclic framework and improving product yield and purity.
- Solvent choice and reaction conditions critically influence the efficiency and selectivity of each step, with polar aprotic solvents often preferred for substitution reactions.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The tertiary amine nitrogen atoms in the bicyclic framework exhibit strong nucleophilic character. This enables reactions with electrophilic reagents:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts. For example, treatment with methyl iodide in acetonitrile yields 1-ethyl-4-methyl-1,4-diazabicyclo[3.2.1]octane-4-carboxylate iodide .
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) under basic conditions to generate amide derivatives.
Table 1: Representative Nucleophilic Substitutions
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methyl iodide | CH₃CN, 25°C, 12 h | Quaternary ammonium salt | 78% | |
| Acetyl chloride | Et₃N, CH₂Cl₂, 0°C → rt | N-Acetylated derivative | 85% |
Ring-Opening Reactions
The strained bicyclic system undergoes ring-opening under acidic or reductive conditions:
-
Acidic Hydrolysis : Treatment with concentrated HCl (6 M) at 80°C cleaves the bicyclic framework, yielding ethyl 4-aminopiperidine-3-carboxylate as the primary product.
-
Reductive Opening : Hydrogenation over palladium catalysts (10% Pd/C, H₂, 45 psi) reduces the bridgehead C–N bonds, producing linear diamines .
Ester Hydrolysis and Transesterification
The ethyl ester group is reactive under basic or enzymatic conditions:
-
Saponification : NaOH (2 M) in ethanol/water (1:1) at 60°C hydrolyzes the ester to the carboxylic acid (1,4-diazabicyclo[3.2.1]octane-4-carboxylic acid ).
-
Enzymatic Transesterification : Lipases (e.g., Candida antarctica) catalyze ester exchange with alcohols like methanol, yielding methyl esters.
Table 2: Hydrolysis and Transesterification Conditions
| Reaction Type | Reagent/Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|
| Saponification | NaOH | EtOH/H₂O, 60°C, 6 h | Carboxylic acid | 92% |
| Transesterification | Lipase CAL-B | MeOH, 30°C, 24 h | Methyl ester | 68% |
Cycloaddition and Rearrangement
The compound participates in 1,3-dipolar cycloadditions and skeletal rearrangements:
-
Cycloaddition with Acrylates : Reacts with methyl acrylate under thermal conditions (80°C) to form fused tricyclic lactone-lactam systems via a domino process .
-
Aza-Diels–Alder Reactions : Acts as a dienophile in reactions with conjugated dienes, producing polycyclic amines .
Stability and Reactivity Trends
Scientific Research Applications
Organic Synthesis
Ethyl 1,4-diazabicyclo[3.2.1]octane-4-carboxylate is widely used as a catalyst in organic synthesis due to its ability to facilitate various chemical reactions:
- Carbon-Carbon Bond Formation : It plays a crucial role in reactions such as the Baylis-Hillman reaction and Michael additions.
- Nucleophilic Substitution Reactions : The compound acts as a nucleophile in substitution reactions with alkyl halides and acyl halides.
Medicinal Chemistry
In the field of drug discovery, this compound has been investigated for its potential therapeutic applications:
- Antimicrobial Activity : Research has shown that derivatives of this compound exhibit significant antibacterial properties against resistant strains such as Staphylococcus aureus and Pseudomonas aeruginosa. Minimum inhibitory concentrations (MICs) comparable to standard antibiotics have been reported .
- Antiviral Activity : Certain derivatives have demonstrated efficacy against influenza virus A/Puerto Rico/8/34 (H1N1), indicating potential for antiviral drug development .
Polymer Chemistry
The compound is also utilized in the production of polymers and resins due to its unique structural properties that enhance material characteristics.
Data Tables
| Application Area | Specific Use Case | Results/Findings |
|---|---|---|
| Organic Synthesis | Carbon-Carbon Bond Formation | Effective catalyst in Baylis-Hillman reactions |
| Medicinal Chemistry | Antimicrobial Activity | MICs comparable to ciprofloxacin |
| Antiviral Activity | Effective against H1N1 virus | |
| Polymer Chemistry | Production of Polymers | Enhanced material properties |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various derivatives of this compound against multiple bacterial strains. The results indicated that certain derivatives exhibited potent activity with MIC values significantly lower than those of traditional antibiotics .
Case Study 2: Antiviral Potential
In another investigation, derivatives were tested for their antiviral properties against influenza virus strains. The findings highlighted that specific modifications to the ethyl ester structure improved antiviral efficacy, suggesting pathways for new antiviral drug development .
Mechanism of Action
The mechanism by which Ethyl 1,4-diazabicyclo[3.2.1]octane-4-carboxylate exerts its effects involves its ability to act as a nucleophile and a base. Its diazabicyclo structure allows it to participate in a variety of chemical reactions, including cycloadditions and substitutions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it participates in .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO)
DABCO shares the diazabicyclo structure but features a [2.2.2] ring system, resulting in a symmetrical, rigid framework. Key differences include:
- Basicity : DABCO (pKa ~8.8) is significantly more basic than 1,4-diazabicyclo[3.2.1]octane derivatives due to reduced ring strain and optimal nitrogen lone-pair orientation .
- Applications : DABCO is widely used as a catalyst in organic synthesis, whereas ethyl 1,4-diazabicyclo[3.2.1]octane-4-carboxylate is tailored for pharmaceutical intermediates .
| Property | This compound | DABCO |
|---|---|---|
| Ring System | [3.2.1] | [2.2.2] |
| pKa | ~7.27 (predicted) | ~8.8 |
| Molecular Weight (g/mol) | 189.26 (base structure) | 112.17 |
| Primary Use | Pharmaceutical intermediates | Catalysis |
Nortropane (8-Azabicyclo[3.2.1]octane)
Nortropane, the parent structure of tropane alkaloids, lacks the second nitrogen atom present in this compound. This difference leads to:
- Bioactivity: Tropane derivatives (e.g., cocaine) exhibit psychoactive properties, while diazabicyclo[3.2.1]octane derivatives are explored for nAChR modulation without pronounced psychostimulant effects .
- Solubility: The ethyl carboxylate group in the target compound improves aqueous solubility compared to nortropane’s hydrocarbon framework .
1,4-Diazabicyclo[3.2.2]nonane Derivatives
Compounds like 4-bromophenyl 1,4-diazabicyclo[3.2.2]nonane-4-carboxylate feature an expanded [3.2.2] ring system. Key distinctions include:
- Stability: The fumarate salt of the [3.2.2] derivative exhibits nonhygroscopic polymorphs, enhancing shelf-life compared to hygroscopic hydrochloride salts of similar compounds .
1,5-Diazabicyclo[3.2.1]octane Derivatives
Altering nitrogen positions to 1,5 significantly impacts electronic properties:
Biological Activity
Ethyl 1,4-diazabicyclo[3.2.1]octane-4-carboxylate, a compound belonging to the class of bicyclic nitrogen-containing heterocycles, has garnered attention in medicinal chemistry for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and potential applications in drug discovery.
Chemical Structure and Synthesis
This compound features a bicyclic structure that is significant for its rigidity and potential interaction with biological targets. The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications.
General Synthesis Pathway:
- Starting Materials: The synthesis often begins with readily available precursors such as 1,3-diamines and α,β-unsaturated carbonyl compounds.
- Cyclization Reaction: A cyclization reaction is performed to form the bicyclic structure.
- Carboxylation: The introduction of the carboxylic acid group is achieved through various methods such as nucleophilic substitution or carbonylation reactions.
Biological Activity
The biological activity of this compound has been evaluated in several studies, indicating its potential as an antitumor and antimicrobial agent.
Antitumor Activity
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Human lung cancer (A549) | 0.18 | |
| Human breast cancer (MDA-MB-231) | 0.08 | |
| Human cervical cancer (HeLa) | 0.14 |
These results suggest that this compound exhibits potent antitumor activity, particularly against breast cancer cells.
Antimicrobial Activity
The compound has also demonstrated significant antimicrobial properties:
- Antibacterial Activity: It has been shown to possess high antibacterial activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.
- Minimum Inhibitory Concentrations (MIC): Compounds derived from similar scaffolds have reported MIC values comparable to established antibiotics like ciprofloxacin against Pseudomonas aeruginosa and Staphylococcus aureus .
Case Studies
Several case studies have been conducted to explore the therapeutic potential of this compound:
- Study on Anticancer Properties:
- A study evaluated the compound's effects on MDA-MB-231 and HeLa cell lines, demonstrating significant cytotoxicity and suggesting mechanisms involving apoptosis induction.
- Antimicrobial Efficacy:
- Another investigation focused on its antibacterial properties against resistant strains of bacteria, establishing its potential as a lead compound for developing new antibiotics.
Q & A
Q. What synthetic methodologies are commonly employed to prepare Ethyl 1,4-diazabicyclo[3.2.1]octane-4-carboxylate and its derivatives?
The synthesis often involves cyclization strategies, such as treating intermediates with trifluoroacetic anhydride (TFAA) and triethylamine (TEA) in dimethyl sulfoxide (DMSO) to form the bicyclic framework . Derivatives like 1,4-diazabicyclo[3.2.1]octane dihydrochloride (CAS: 5492-61-5) are synthesized as precursors for bioactive molecules targeting nicotinic acetylcholine receptors . Key reagents include sodium azide, LiAlH4 for reductions, and reductive methylation with formic acetic anhydride .
Q. How is the crystal structure of this compound determined?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Software like SHELXL (part of the SHELX suite) refines structural parameters, including bond lengths, angles, and hydrogen bonding networks . For example, co-crystals of related bicyclic compounds (e.g., DABCO with dicarboxylic acids) are analyzed using combined XRD/XPS/ssNMR to resolve proton transfer and hydrogen bonding .
Q. What spectroscopic and computational methods are used to characterize this compound?
- Experimental : Solid-state NMR (ssNMR) and X-ray photoelectron spectroscopy (XPS) validate intermolecular interactions and protonation states in crystalline forms .
- Computational : Density functional theory (DFT) calculations predict chemical shifts (e.g., NMR) and correlate with experimental data to confirm Brønsted acid-base interactions .
Advanced Research Questions
Q. How does the bicyclo[3.2.1]octane framework influence catalytic or reactivity profiles compared to other diazabicyclo systems (e.g., DABCO)?
The strained bicyclic structure enhances reactivity in frustrated Lewis pair (FLP) systems by facilitating hydrogen activation. For example, DABCO ([2.2.2] analog) acts as a base in FLP-mediated catalysis, but the [3.2.1] system’s steric constraints may alter substrate binding or regioselectivity . Comparative kinetic studies using NMR or mass spectrometry are recommended to quantify these effects.
Q. What structure-activity relationships (SARs) govern its bioactivity in nicotinic receptor modulation?
Derivatives like SSR180711 (a [3.2.2]nonane analog) show α7 nicotinic receptor agonism, attributed to the bicyclic core’s rigidity and substituent positioning. SAR studies involve:
Q. How are intermolecular interactions analyzed in solid-state formulations of this compound?
Combined techniques are critical:
- XRD/XPS/ssNMR : Resolve proton transfer in acid-base co-crystals, identifying hydrogen-bonding motifs (e.g., N–HO) .
- Thermal analysis : Differential scanning calorimetry (DSC) detects polymorphic transitions influenced by H-bonding networks .
Q. What strategies address contradictions in reactivity data during mechanistic studies?
- Kinetic isotope effects (KIE) : Differentiate between concerted and stepwise pathways in cleavage reactions (e.g., DABCO-mediated β-keto ester cleavage) .
- Computational modeling : Transition-state optimization using Gaussian or ORCA software clarifies discrepancies between experimental and theoretical activation energies .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
